Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate
Description
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate is a pyrrolidine-derived compound with the molecular formula C₁₉H₂₁NO₂ (SMILES: COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3) . Its structure features a benzyl group at the 1-position and a phenyl substituent at the 3-position of the pyrrolidine ring, with a methyl ester at the 3-carboxylate position. Predicted collision cross-section (CCS) values for its adducts range from 172.0 Ų ([M+H]⁺) to 185.1 Ų ([M+Na]⁺), indicating moderate molecular size and polarity . The compound is commercially available (e.g., CymitQuimica offers 50 mg for €376.00), though some product listings are discontinued .
Properties
IUPAC Name |
methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16/h2-11H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQDMNDNLBVMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124562-89-6 | |
| Record name | methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Benzylamine, THF, 70°C | β-Amino ester | 65–75% |
| 2 | HCl (conc.), reflux | Cyclized lactam | 80–85% |
This method emphasizes green chemistry principles by minimizing toxic byproducts and using recyclable solvents.
Reductive Amination and Ring Closure
An alternative approach adapts reductive amination protocols for pyrrolidine synthesis. As described in VulcanChem’s technical documentation (VC20387082), benzylamine reacts with methyl 3-phenylacrylate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. The reductive amination forms a secondary amine, which undergoes cyclization under basic conditions (e.g., K₂CO₃ or NaOH) to construct the pyrrolidine ring.
Optimization Parameters:
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Temperature : 25–50°C (prevents decomposition of labile intermediates).
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Catalyst : Pd/C (5% w/w) under 3–5 bar H₂ pressure.
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Solvent : Methanol or ethanol (enhances solubility of intermediates).
This method achieves an overall yield of 70–78%, with the final hydrochloride salt formed via treatment with HCl gas in ethanol.
Aziridinium Ion-Mediated Cyclization
A less conventional but highly efficient method involves aziridinium ion intermediates. European Patent EP1760079A1 describes the reaction of 1-benzyl-3-methyl-4-[(4-phenylpiperidin-1-yl)methyl]pyrrolidin-3-yl benzoate with methyl chloroformate in dichloromethane (DCM). The aziridinium ion forms transiently, facilitating ring expansion to the pyrrolidine structure. Subsequent esterification with methanol in the presence of triethylamine yields the target compound.
Critical Considerations:
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Reagent Purity : ≥99% methyl chloroformate ensures minimal side reactions.
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Reaction Time : 12–24 hours (avoids over-alkylation).
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Workup : Sequential washing with NaHCO₃ and brine removes acidic byproducts.
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, scalability, and practicality:
The Michael addition route is favored for industrial applications due to its balance of yield and sustainability, while the aziridinium method remains valuable for small-scale, high-purity synthesis.
Characterization and Quality Control
Post-synthesis characterization employs advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolidine Derivatives
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
- Structure : Replaces the 3-phenyl group with a methyl group (CAS: 885962-77-6).
- Safety data indicate standard first-aid measures for handling .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
- Structure : Features a benzodioxol moiety and a trifluoromethylphenyl ureido group.
- Impact : The trifluoromethyl group enhances electronegativity and metabolic stability, while the ureido moiety introduces hydrogen-bonding capacity. This compound’s FTIR spectrum shows distinct peaks at 1675 cm⁻¹ (C=O stretch) and 1546 cm⁻¹ (N-H bend) , absent in the target compound .
Fluorinated and Silylated Derivatives
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
- Structure : Incorporates a fluoropyridinyl group and a tert-butyldimethylsilyl (TBS) ether.
- The TBS group enhances lipophilicity and protects hydroxyl groups during synthesis .
Complex Fused-Ring Systems
Methyl 1-methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate
- Structure: A fused chromeno-pyrrolidine system (C₂₄H₂₃NO₃) with a naphthalene core.
- Impact: The extended aromatic system increases molecular weight (349.45 g/mol vs. 295.38 g/mol for the target compound) and rigidity. Crystallographic data (monoclinic, space group P2₁/n) reveal weak C–H∙∙∙O interactions, which influence packing efficiency .
Functional Group Modifications
Methyl Salicylate
- Structure : A simple aromatic ester (C₈H₈O₃) lacking the pyrrolidine backbone.
- Impact : Used as a VOC standard, methyl salicylate’s volatility (CCS ~177.2 Ų for [M-H]⁻) contrasts with the target compound’s higher CCS values, reflecting differences in molecular complexity .
Biological Activity
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, which contributes to its unique chemical properties. The compound has a molecular formula of CHNO and a molecular weight of approximately 295.39 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound can modulate the activity of certain biomolecules, influencing various physiological pathways. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic processes .
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant-like Effects : In animal models, the compound has shown potential antidepressant-like effects, possibly through modulation of serotonin pathways.
- Analgesic Properties : The compound has been investigated for its analgesic properties, indicating potential use in pain management therapies.
These activities are attributed to its ability to cross the blood-brain barrier and interact with central nervous system targets .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Neurotransmitter Modulation :
-
Pain Management Research :
- Objective : To assess analgesic effects in inflammatory pain models.
- Results : The compound significantly reduced pain responses compared to control groups, indicating potential as an analgesic agent .
Comparison with Similar Compounds
This compound can be compared with other pyrrolidine derivatives to highlight its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate | Structure | Moderate analgesic effects |
| Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxamide | Structure | Potential anti-inflammatory properties |
These comparisons illustrate that while there are structural similarities among these compounds, each exhibits distinct biological activities due to variations in their chemical structure .
Q & A
Basic: What are the recommended synthetic routes for Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate?
Methodological Answer:
A palladium-catalyzed aza-Heck cyclization has been demonstrated for structurally analogous pyrrolidine derivatives. For example, methyl 2-(benzo[b]thiophen-2-ylmethyl)-2-methyl-4-phenylpyrrolidine-1-carboxylate was synthesized using Pd₂(dba)₃, phosphine ligands, and aryl boronic esters under optimized conditions (5 mol% catalyst, 65°C, toluene solvent) . This method can be adapted by substituting appropriate starting materials (e.g., benzyl and phenyl precursors) and adjusting reaction parameters (temperature, ligand ratio) to target the desired compound. Characterization via NMR (¹H/¹³C) and HRMS is critical to confirm structural fidelity .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to solve and refine structures. For example, Mercury CSD 2.0 enables visualization of packing patterns and void analysis, which aids in interpreting non-covalent interactions (e.g., π-stacking, hydrogen bonds) . Prior to analysis, ensure high-quality crystal growth via solvent evaporation or diffusion methods. Refinement parameters (R-factor, displacement ellipsoids) should be cross-validated using ORTEP-3 for graphical representation .
Advanced: How can ring puckering coordinates resolve conformational ambiguities in the pyrrolidine ring?
Methodological Answer:
Cremer-Pople puckering parameters (Q, θ, φ) quantitatively describe ring non-planarity. For a five-membered ring like pyrrolidine, calculate displacements (zⱼ) of atoms from the mean plane using Cartesian coordinates from SC-XRD data. Amplitude (Q) and phase angles (θ, φ) differentiate envelope, half-chair, or twist-boat conformers. Software like PLATON or custom scripts can automate these calculations, enabling comparison with related compounds to identify steric or electronic influences on conformation .
Advanced: How should researchers address discrepancies in crystallographic data refinement?
Methodological Answer:
Contradictions in displacement parameters or R-factors often arise from twinning, disorder, or poor data resolution. Use SHELXD for twin-law identification and SHELXE for phase correction in such cases . For disordered regions, apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. Cross-validate results with alternative software (e.g., OLEX2 or Phenix) and consult the IUCr’s checkCIF tool for validation alerts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to assign stereochemistry and substituent positions. For example, pyrrolidine protons typically resonate at δ 1.5–3.5 ppm, while aromatic protons appear at δ 6.5–8.0 ppm .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups to confirm functionalization .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .
Advanced: How can computational methods predict the compound’s reactivity or stability?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. For stability under varying pH, calculate pKa of acidic protons (e.g., ester carbonyl) using COSMO-RS solvation models. Molecular dynamics simulations (e.g., AMBER) assess conformational flexibility in solution, complementing experimental SC-XRD data .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
While specific toxicity data may be limited, apply general organic compound protocols:
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation/ingestion; rinse exposed skin/eyes with water for 15 minutes .
- Dispose via licensed waste services, adhering to local regulations (e.g., incineration for halogen-free compounds) .
Advanced: How can packing similarity analysis optimize crystal engineering strategies?
Methodological Answer:
Mercury’s Materials Module compares intermolecular interactions (e.g., H-bonding networks, π-π contacts) across crystal structures. For this compound, calculate packing similarity scores (e.g., Crystal Packing Similarity index) against analogous compounds to identify preferred supramolecular synthons. Adjust crystallization solvents (e.g., polar vs. nonpolar) to steer packing motifs .
Advanced: What strategies mitigate racemization during synthesis of chiral pyrrolidine derivatives?
Methodological Answer:
Racemization often occurs at acidic α-protons. Use low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) to stabilize intermediates. Chiral HPLC or circular dichroism (CD) monitors enantiopurity. For Pd-catalyzed reactions, select chiral ligands (e.g., BINAP) to enhance stereocontrol .
Basic: How is the purity of the compound validated post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting Point : Compare with literature values (if available) to detect impurities.
- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
